molecular formula C13H19N3O B2572881 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1410106-45-4

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2572881
CAS No.: 1410106-45-4
M. Wt: 233.315
InChI Key: NTZYYLZRJHTCOB-UHFFFAOYSA-N
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Description

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a synthetic intermediate of significant interest in medicinal chemistry, primarily utilized in the development of novel kinase inhibitors . Its core structure combines a tropane alkaloid-derived 8-azabicyclo[3.2.1]octane scaffold with a dimethylpyrimidine group. This molecular architecture is designed to mimic adenine, enabling the compound to compete with ATP for binding pockets in various kinase enzymes. Research indicates this compound serves as a key precursor for molecules targeting specific protein kinases, such as DYRK1A , which is implicated in neurodegenerative disorders like Alzheimer's disease and oncogenesis . The bicyclic framework contributes to the molecule's three-dimensional rigidity and potential for blood-brain barrier permeability, making it a valuable template for neuroscientific and oncological probe development. Its primary research value lies in its utility for structure-activity relationship (SAR) studies, where modifications to the hydroxyl group and the pyrimidine ring are explored to enhance potency and selectivity against a range of therapeutic targets.

Properties

IUPAC Name

8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-8-5-9(2)15-13(14-8)16-10-3-4-11(16)7-12(17)6-10/h5,10-12,17H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZYYLZRJHTCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C3CCC2CC(C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dimethylpyrimidine-2-carbaldehyde with a suitable bicyclic amine precursor under acidic or basic conditions. The reaction is followed by reduction and cyclization steps to form the azabicyclo[3.2.1]octane ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate biological pathways. The pyrimidine ring and the bicyclic framework play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of a dimethylpyrimidine ring and an azabicyclo[3.2.1]octane structure.

Biological Activity

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol, identified by the CAS number 1410106-45-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H19N3OC_{13}H_{19}N_{3}O with a molecular weight of 233.31 g/mol. The compound's structure includes a bicyclic framework that may contribute to its biological activity.

PropertyValue
CAS Number1410106-45-4
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Tyrosinase Inhibition : Analog compounds have shown significant inhibition of mushroom tyrosinase, which is crucial in melanin production. For instance, studies demonstrated that certain analogs inhibited tyrosinase activity more effectively than standard inhibitors like kojic acid .
  • Antioxidant Activity : Compounds related to this structure have been evaluated for antioxidant properties, with findings indicating strong efficacy comparable to established antioxidants in cellular models .
  • Cytotoxicity : The cytotoxic effects of related compounds were assessed in cancer cell lines (B16F10 murine cells). Some analogs did not exhibit cytotoxicity at concentrations up to 20 µM, while others displayed concentration-dependent toxicity .

The mechanisms through which these compounds exert their biological effects include:

  • Competitive Inhibition : Kinetic studies suggest that some analogs act as competitive inhibitors of tyrosinase by binding to the active site, thereby preventing substrate conversion .
  • Cellular Uptake and Metabolism : The structural features of the compound may facilitate cellular uptake and subsequent metabolic processing, enhancing its biological efficacy.

Case Studies

A selection of studies highlights the biological relevance of compounds related to this compound:

  • Study on Tyrosinase Inhibition :
    • Objective : To evaluate the inhibitory effect on mushroom tyrosinase.
    • Findings : Certain analogs exhibited up to 220 times the inhibitory potency compared to kojic acid under specific conditions .
  • Antioxidant Efficacy Assessment :
    • Objective : To determine antioxidant capacity in vitro.
    • Results : Several analogs demonstrated antioxidant activity comparable to established controls in multiple assays .
  • Cytotoxicity Evaluation in Cancer Cells :
    • Objective : To assess selective toxicity towards tumor cells.
    • Outcomes : While some analogs were non-toxic at lower concentrations, others were excluded from further testing due to significant cytotoxicity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol, and how can stereochemical control be achieved?

  • Methodological Answer : The compound’s bicyclic core is typically synthesized via radical cyclization or nucleophilic substitution. For example, radical cyclization of brominated precursors using n-tributyltin hydride and AIBN in toluene achieves excellent diastereocontrol (>99% in some cases) . Stereochemical outcomes depend on substituent positioning and reaction conditions. For the dimethylpyrimidinyl moiety, Suzuki coupling or nucleophilic aromatic substitution can introduce the heterocyclic group post-cyclization. Purification via flash chromatography or recrystallization ensures enantiomeric purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY/HMBC) to verify the bicyclic scaffold and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity (>95%) is validated via HPLC with UV detection at 254 nm. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment, as demonstrated for related 8-azabicyclo derivatives .

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

  • Methodological Answer : Screen for receptor binding affinity using radioligand displacement assays (e.g., σ₁/σ₂ receptors, dopamine transporters). For σ₂ receptor selectivity, compare IC₅₀ values against σ₁ using [³H]-DTG or [³H]-RHM-1 . Functional activity (e.g., cAMP modulation) can be assessed in transfected HEK293 cells. Cytotoxicity profiles are determined via MTT assays in cancer cell lines (e.g., MCF-7, PC-3) .

Advanced Research Questions

Q. How can structural modifications enhance σ₂ receptor selectivity while minimizing σ₁ affinity?

  • Methodological Answer : Replace the 4,6-dimethylpyrimidinyl group with bulkier substituents (e.g., 3-phenylpyrazolo[1,5-a]pyrimidinyl) to sterically hinder σ₁ binding. Computational docking (AutoDock Vina) into σ₂ crystal structures (PDB: 6DK1) identifies favorable interactions. Derivatives like 11b in evidence 1 achieved >100-fold σ₂ selectivity by optimizing substituent size and polarity .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across studies?

  • Methodological Answer : Standardize assay conditions (cell line passage number, serum concentration, incubation time). Replicate conflicting studies using identical batches of the compound. Perform dose-response curves (1 nM–100 μM) with positive controls (e.g., doxorubicin). Use transcriptomics (RNA-seq) to identify off-target pathways that may explain variability .

Q. How can in vivo pharmacokinetic (PK) studies be designed to assess brain penetration?

  • Methodological Answer : Administer the compound intravenously (1 mg/kg) in rodents and collect plasma/brain samples at intervals (0.25–24 h). Quantify concentrations via LC-MS/MS. Calculate brain-to-plasma ratio (Kp) and unbound fraction (fu) using equilibrium dialysis. For σ₂-targeted CNS agents, aim for Kp >0.3 and fu >10% .

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